N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 2-(3-methylthiophen-2-yl)ethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-phenoxyacetamide
- N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide
- N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)nicotinamide
Uniqueness
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide stands out due to its unique combination of a furan ring and a thiophene ring, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-8-4-5-19-13(8)12(16)7-15-14(17)11-6-9(2)18-10(11)3/h4-6,12,16H,7H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSTXSCJIIQXJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=C(OC(=C2)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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